N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide
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Overview
Description
The compound contains a benzo[c][1,2,5]thiadiazole core, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This core is a common and essential feature of a variety of natural products and medicinal agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar thiadiazole derivatives often involves reactions with sulfur and nitrogen sources . The compound also contains an amide group, which could be formed through a reaction between a carboxylic acid and an amine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole core could contribute to its stability and resistance to heat .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds derived from 1,3,4-thiadiazole have been investigated for their antimicrobial and antifungal activities. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases demonstrated moderate activity against bacteria and fungi, including E. coli and R. solanacearum, as well as F. oxysporum and A. niger (H. M. Vinusha et al., 2015). Another study found Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited antimicrobial activity against S. epidermidis and showed cytotoxicity on cancer cell lines (M. Gür et al., 2020).
Anticonvulsant Properties
The search for potential anticonvulsants among derivatives of 1,3,4-thiadiazole has shown promise. A specific derivative demonstrated high anticonvulsive activity in comparison to traditional drugs, highlighting the potential of 1,3,4-thiadiazole derivatives in developing new anticonvulsant medications (I. Sych et al., 2018).
Anticancer Potential
The 1,3,4-thiadiazole core has also been utilized in medicinal chemistry for its pharmacological properties, including anticancer activities. A series of Schiff bases containing this core demonstrated DNA protective abilities and cytotoxic effects on cancer cell lines, suggesting their potential in chemotherapy (M. Gür et al., 2020). Additionally, novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antitumor activities against various human tumor cell lines, showing promising inhibitory effects (A. Almasirad et al., 2016).
Mechanism of Action
This compound is a derivative of the thiadiazole class of compounds. Thiadiazoles are known to have various biological activities, including antibacterial activity . They have been used in the design and preparation of luminescent probes for the detection of primary aromatic amines (PAAs), a class of persistent and highly toxic organic pollutants .
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-24-19-12-6-7-13-20(19)25(30(24,27)28)16-15-23-22(26)18-11-5-8-14-21(18)29-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVHUGJAXKVDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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